molecular formula C9H7BrF2O2 B8123173 2-Bromo-3-(2,2-difluoroethoxy)benzaldehyde

2-Bromo-3-(2,2-difluoroethoxy)benzaldehyde

Cat. No.: B8123173
M. Wt: 265.05 g/mol
InChI Key: AXJHERWPJVWWHR-UHFFFAOYSA-N
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Description

2-Bromo-3-(2,2-difluoroethoxy)benzaldehyde is an organic compound that belongs to the class of benzaldehydes It is characterized by the presence of a bromine atom at the second position and a 2,2-difluoroethoxy group at the third position on the benzene ring, along with an aldehyde functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-3-(2,2-difluoroethoxy)benzaldehyde typically involves the introduction of the bromine and difluoroethoxy groups onto a benzaldehyde precursor. One common method involves the bromination of 3-(2,2-difluoroethoxy)benzaldehyde using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent side reactions .

Industrial Production Methods

Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis or the use of automated reactors. These methods ensure consistent product quality and higher yields. The choice of reagents and reaction conditions is optimized to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-3-(2,2-difluoroethoxy)benzaldehyde can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Bromo-3-(2,2-difluoroethoxy)benzaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Bromo-3-(2,2-difluoroethoxy)benzaldehyde depends on its specific application. In biochemical studies, it may act as an inhibitor or modulator of enzyme activity by interacting with the active site or allosteric sites of the enzyme. The presence of the bromine and difluoroethoxy groups can enhance its binding affinity and specificity for certain molecular targets. In medicinal chemistry, its mechanism of action may involve the disruption of cellular processes in pathogenic organisms, leading to their inhibition or death.

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-4-methylbenzaldehyde
  • 2-Bromo-5-methoxybenzaldehyde
  • 3-Bromo-2-(2,2-difluoroethoxy)benzaldehyde

Uniqueness

2-Bromo-3-(2,2-difluoroethoxy)benzaldehyde is unique due to the specific positioning of the bromine and difluoroethoxy groups, which confer distinct chemical reactivity and biological activity compared to other similar compounds. The difluoroethoxy group, in particular, can influence the compound’s lipophilicity and metabolic stability, making it a valuable scaffold for drug design and development.

Properties

IUPAC Name

2-bromo-3-(2,2-difluoroethoxy)benzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrF2O2/c10-9-6(4-13)2-1-3-7(9)14-5-8(11)12/h1-4,8H,5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXJHERWPJVWWHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)OCC(F)F)Br)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrF2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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